7-Hydroxy-4,8-dimethyl-6-propanoylchromen-2-one
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Overview
Description
7-hydroxy-4,8-dimethyl-6-propanoyl-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives. This compound is known for its unique structural features, which include a hydroxy group at position 7, dimethyl groups at positions 4 and 8, and a propanoyl group at position 6. These structural attributes contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4,8-dimethyl-6-propanoyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4,8-dimethyl-6-propanoyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.
Reduction: The propanoyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-oxo-4,8-dimethyl-6-propanoyl-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4,8-dimethyl-6-propanol-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-4,8-dimethyl-6-propanoyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-4,8-dimethyl-6-propanoyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4,8-dimethylcoumarin: Lacks the propanoyl group at position 6.
7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Similar structure but without the propanoyl group.
4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one: Another closely related compound.
Uniqueness
The presence of the propanoyl group at position 6 in 7-hydroxy-4,8-dimethyl-6-propanoyl-2H-chromen-2-one distinguishes it from other similar compounds. This structural feature contributes to its unique chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
7-hydroxy-4,8-dimethyl-6-propanoylchromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-4-11(15)10-6-9-7(2)5-12(16)18-14(9)8(3)13(10)17/h5-6,17H,4H2,1-3H3 |
InChI Key |
YPTSTYVADCNXPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)O |
Origin of Product |
United States |
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